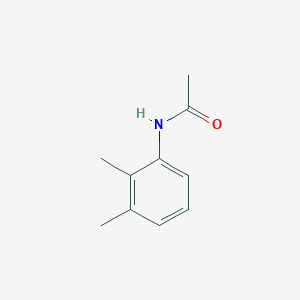

N-(2,3-Dimethylphenyl)acetamide

概要

説明

N-(2,3-Dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is also known by other names such as 2,3-Dimethylacetanilide and 2,3-Dimethylphenylacetamide . This compound is a white crystalline solid that is soluble in organic solvents like alcohols and ethers but has low solubility in water .

準備方法

Synthetic Routes and Reaction Conditions: N-(2,3-Dimethylphenyl)acetamide can be synthesized through the reaction of 2,3-dimethylaniline with acetic anhydride or acetyl chloride . The reaction typically requires a solvent such as benzene or toluene and a catalyst like pyridine to facilitate the reaction. The mixture is heated under reflux conditions to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

化学反応の分析

Types of Reactions: N-(2,3-Dimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert it into .

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like or are used.

Substitution: Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: N-(2,3-dimethylphenyl)ethylamine.

Substitution: Various substituted acetanilide derivatives.

科学的研究の応用

N-(2,3-Dimethylphenyl)acetamide has several applications in scientific research:

作用機序

The mechanism of action of N-(2,3-Dimethylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

- N-(2,4-Dimethylphenyl)acetamide

- N-(2,6-Dimethylphenyl)acetamide

- N-(3,4-Dimethylphenyl)acetamide

Comparison: N-(2,3-Dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets .

生物活性

N-(2,3-Dimethylphenyl)acetamide, a compound within the acetamide family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group attached to a dimethyl-substituted phenyl ring. The structural formula can be represented as follows:

This configuration is crucial for its interaction with various biological targets.

1. Enzyme Inhibition

Numerous studies have investigated the enzyme inhibitory potential of this compound and its derivatives. Key findings include:

- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown significant inhibitory effects on AChE, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Butyrylcholinesterase (BChE) Inhibition : Similar studies indicate that derivatives exhibit varying degrees of BChE inhibition, which is also relevant for Alzheimer's treatment .

- α-Glucosidase Inhibition : Research indicates that certain derivatives can inhibit α-glucosidase, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) by regulating carbohydrate metabolism .

2. Anti-inflammatory Effects

The biological activity of this compound extends to anti-inflammatory properties. Studies have demonstrated that compounds in this class can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for therapeutic applications in conditions such as arthritis and other inflammatory disorders.

3. Antithrombotic Activity

Recent research has highlighted the antithrombotic properties of this compound derivatives. In vitro studies have shown significant clot lysis activity compared to standard antithrombotic agents like streptokinase. For example, certain derivatives exhibited clot lysis percentages significantly higher than controls .

Case Study 1: Enzyme Inhibition Profile

A study evaluated a series of N-substituted acetamides for their AChE and BChE inhibitory activities. The results indicated that specific substitutions on the phenyl ring greatly influenced inhibitory potency:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 75 | 50 |

| Control (Donepezil) | 90 | 80 |

These findings suggest that structural modifications can enhance biological activity .

Case Study 2: Antithrombotic Evaluation

In vivo studies using rat models demonstrated that certain derivatives prolonged clotting time significantly compared to heparin:

| Compound | Clotting Time (s) |

|---|---|

| This compound | 214 |

| Heparin | 110 |

This suggests a promising avenue for developing new anticoagulant therapies based on this compound .

特性

IUPAC Name |

N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSHEJADOPNDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158455 | |

| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-98-5 | |

| Record name | N-(2,3-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the N—H bond in N-(2,3-Dimethylphenyl)acetamide and how does this influence its crystal structure?

A1: In this compound, the N—H bond adopts a syn conformation with respect to both the 2- and 3-methyl substituents on the aromatic ring. [, ] This means the N—H bond points in the same direction as these methyl groups. This specific conformation, along with the molecule's ability to form N—H⋯O hydrogen bonds, plays a crucial role in dictating its crystal packing. The molecules arrange themselves into supramolecular chains, held together by these hydrogen bonds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。